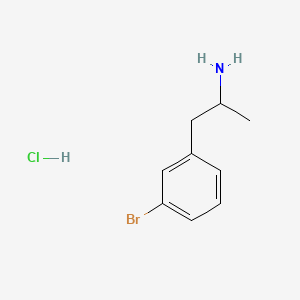

1-(3-bromophenyl)propan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

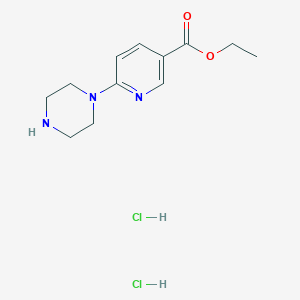

“1-(3-bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H13BrClN . It has a molecular weight of 250.56322 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-(3-bromophenyl)propan-2-amine hydrochloride” can be represented by the SMILES stringCC(CC1=CC=CC(Br)=C1)N . The InChI key for this compound is ATRSAWXXYCBXLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 214.10 and a molecular formula of C9H12BrN . The compound is non-combustible .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

Stereoselective Synthesis of Enantioenriched Amines : A study by Mourelle-Insua et al. (2016) details the development of enzymatic strategies to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a class of compounds related to 1-(3-bromophenyl)propan-2-amine hydrochloride. These compounds are precursors for antimicrobial agents like Levofloxacin (Ángela Mourelle-Insua, María López-Iglesias, V. Gotor, V. Gotor‐Fernández, 2016).

Synthesis of Benzimidazoles : Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from reactions involving o-Bromophenyl isocyanide, a compound related to 1-(3-bromophenyl)propan-2-amine hydrochloride. This synthesis has implications for the development of various pharmaceutical compounds (A. Lygin, A. Meijere, 2009).

Inhibitory Effects and Neurological Studies

- Inhibition of Uptake into Serotonin Neurones : Fuller et al. (1978) conducted a study on a related compound, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which demonstrated potent antagonistic effects on serotonin depletion. This highlights the potential for 1-(3-bromophenyl)propan-2-amine hydrochloride in neurological research (R. Fuller, H. Snoddy, K. Perry, F. Bymaster, D. Wong, 1978).

Material Science and Corrosion Inhibition

- Synthesis of Tertiary Amines and Corrosion Inhibition : Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds structurally similar to 1-(3-bromophenyl)propan-2-amine hydrochloride, for their use in inhibiting carbon steel corrosion. This application is significant in material science and engineering (G. Gao, C. Liang, Hua Wang, 2007).

Chemoselectivity and Catalysis

- Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) discusses the catalysis involving compounds like 1-(3-bromophenyl)propan-2-amine hydrochloride. This research has implications for chemoselective synthesis in organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

CO2 Capture

- Task-Specific Ionic Liquid for CO2 Capture : Bates et al. (2002) conducted a study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, a compound similar to 1-(3-bromophenyl)propan-2-amine hydrochloride, for CO2 sequestration. This highlights its potential use in environmental applications (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, James H. Davis, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-bromophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTKDPOKDRPBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)propan-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)